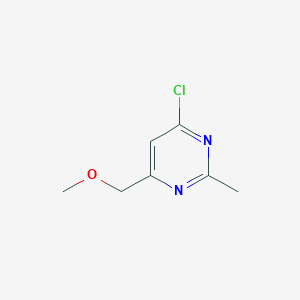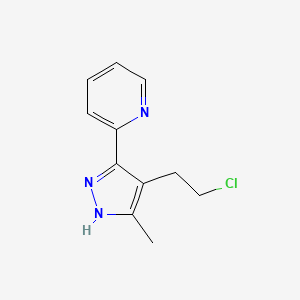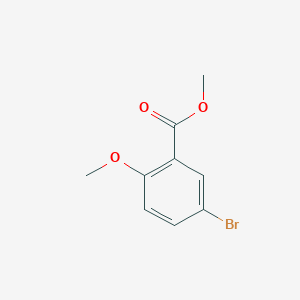
Methyl 5-bromo-2-methoxybenzoate
Übersicht
Beschreibung
Methyl 5-bromo-2-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of Methyl 5-bromo-2-methoxybenzoate is C9H9BrO3. It has a molecular weight of 245.07 g/mol . The InChI string representation of its structure isInChI=1S/C9H9BrO3/c1-12-8-4-3-6 (10)5-7 (8)9 (11)13-2/h3-5H,1-2H3 . Physical And Chemical Properties Analysis
Methyl 5-bromo-2-methoxybenzoate has a molecular weight of 245.07 g/mol . It has a computed XLogP3 value of 2.7, indicating its relative hydrophobicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 243.97351 g/mol . The topological polar surface area is 35.5 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
Synthesis of Bifendate Intermediates : Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate of Bifendate, has been synthesized through processes like methanol-esterification and methyl etherification, among others. The total yield was approximately 37%, and the structural corroboration was achieved through IR and 1HNMR, indicating its feasibility in production (Bao Li-jiao, 2013).
Formation of Bromophenol Derivatives : Research on the red alga Rhodomela confervoides revealed the isolation of new bromophenol derivatives. These include compounds structurally related to methyl 5-bromo-2-methoxybenzoate, such as 3-bromo-5-hydroxy-4-methoxyphenylacetic acid and its methyl ester. These compounds were explored for their potential in treating human cancer cell lines and microorganisms (Jielu Zhao et al., 2004).
Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound was synthesized from 4-bromo-2-fluorotoluene, showcasing a complex process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification. The process achieved an overall yield of about 47% and a purity of 99.8% (by GC) (Chen Bing-he, 2008).
Application in Photodynamic Therapy : The zinc phthalocyanine substituted with benzenesulfonamide derivative groups, containing Schiff base, showed significant potential in photodynamic therapy for cancer treatment. This is particularly relevant due to its high singlet oxygen quantum yield, an important characteristic for Type II photosensitizers (M. Pişkin et al., 2020).
Pharmaceutical Synthesis
- Synthesis of Amisulpride Intermediate : 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of Amisulpride, was synthesized from 4-amino-2-hydroxybenzoic acid. This involved a series of reactions including methylation, ethylation, and oxidation, achieving a total yield of 24.5% (Wang Yu, 2008).
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCLDNUWBUICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535485 | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxybenzoate | |
CAS RN |
7120-41-4 | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1367367.png)

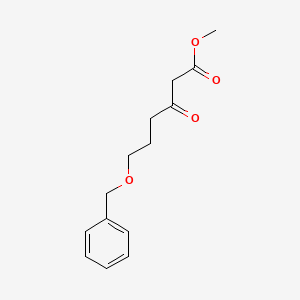
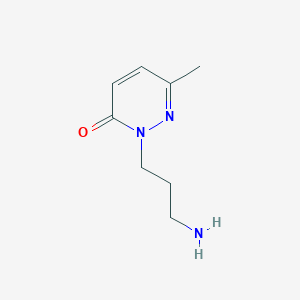
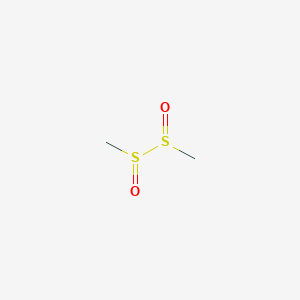
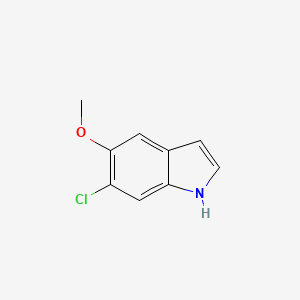

![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)
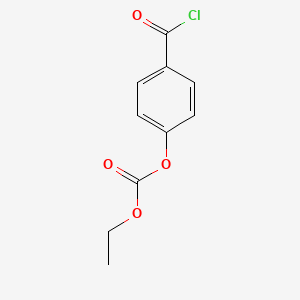
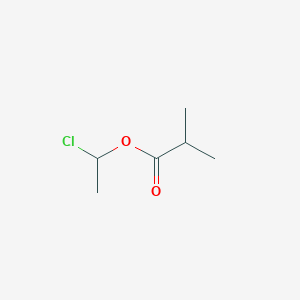
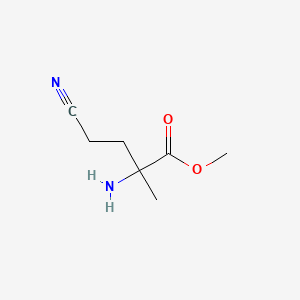
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
